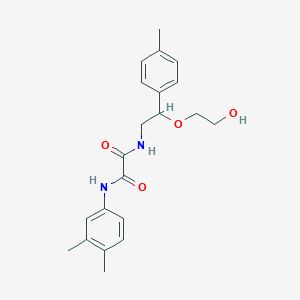

N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

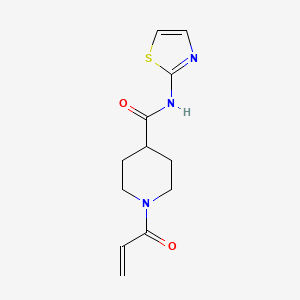

The synthesis of related compounds involves the formation of oxalamide groups and the attachment of various substituents to this central structure. For instance, the molecule N,N'-bis(4-pyridylmethyl)oxalamide discussed in the first paper features an oxalamide group with pyridylmethyl substituents. The synthesis of such molecules typically requires the formation of amide bonds and may involve steps to protect and deprotect various functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide core, which can form hydrogen bonds with adjacent molecules. In the case of N,N'-bis(4-pyridylmethyl)oxalamide, the molecule has an inversion center in the middle of the oxalamide group, and adjacent molecules are linked through intermolecular N-H...N and C-H...O hydrogen bonds, forming an extended supramolecular network . This suggests that N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide may also form similar hydrogen-bonded networks due to the presence of the oxalamide group.

Chemical Reactions Analysis

The reactivity of oxalamide derivatives can be influenced by the substituents attached to the oxalamide group. The presence of functional groups such as hydroxyethoxy and tolyl groups in N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide may affect its reactivity in chemical reactions. The papers do not provide specific reactions for the molecule , but the hydrogen bonding capability of the oxalamide group can play a significant role in its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can vary widely depending on their molecular structure. The crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that these molecules may exhibit solid-state properties such as polymorphism and may have specific solubility characteristics in different solvents . The presence of dimethylphenoxy and hydroxyethoxy groups can also influence properties like melting point, boiling point, and solubility.

Wissenschaftliche Forschungsanwendungen

Catalysis and Hydroxylation

The compound is utilized in catalytic systems, particularly in the hydroxylation of (hetero)aryl halides under mild conditions. The use of Cu(acac)2 alongside related oxalamide derivatives enables efficient hydroxylation, yielding phenols and hydroxylated heteroarenes with good to excellent yields under relatively low temperatures. This process is significant for synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Shanghua Xia et al., 2016).

Coupling Reactions

In another application, similar oxalamide derivatives have been shown to be effective ligands in copper-catalyzed coupling reactions of terminal alkynes with aryl halides. This process is crucial for creating internal alkynes, which are valuable intermediates in organic synthesis, offering a pathway to synthesize a wide range of complex organic molecules (Ying Chen et al., 2023).

Synthesis of Ethyl 4-Dimethylaminophenylglyoxalate

The compound has also been implicated in the synthesis of ethyl 4-dimethylaminophenylglyoxalate, showcasing its versatility in organic synthesis. This particular synthesis demonstrates the compound's role in generating intermediates for further chemical transformations, highlighting its importance in the development of new synthetic routes (Y. Li, 1984).

Environmental and Biological Interactions

Moreover, the compound's structure is reminiscent of those studied in the context of environmental pollutants and their degradation. For example, polyethoxylated alkylphenols, which share structural similarities, are known for their environmental persistence and potential endocrine-disrupting effects. Research in this area emphasizes the importance of understanding the degradation pathways of such compounds to mitigate their environmental impact (C. Planas et al., 2002).

Pharmaceutical Research

In pharmaceutical research, structurally related compounds have been explored for their potential as drug candidates, illustrating the broad applicability of oxalamide derivatives in medicinal chemistry. This includes investigations into their binding properties, mechanisms of action, and interactions with biological targets, which are crucial for developing new therapeutic agents (A. Casini et al., 2006).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-14-4-7-17(8-5-14)19(27-11-10-24)13-22-20(25)21(26)23-18-9-6-15(2)16(3)12-18/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIOWAOMCPZXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)